Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by esterification. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and methyl iodide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux temperature . The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Pyrazole derivatives with substituted ester groups.
Scientific Research Applications
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing catalytic processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the ester group and additional pyrazole ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A related compound with a hydroxyl group instead of the ester group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazole): A bis-pyrazole derivative with different substituents and structural arrangement.
Uniqueness
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its dual pyrazole rings connected by a methylene bridge and the presence of a carboxylate ester group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry, biological research, and material science .
Biological Activity
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The compound's chemical structure is characterized by the following:
Property | Value |
---|---|
Chemical Formula | C10H12N4O2 |
Molecular Weight | 220.23 g/mol |
IUPAC Name | 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1H-pyrazole-3-carboxylic acid |
PubChem CID | 7017269 |
Pyrazole derivatives are known to exhibit a variety of biological activities, primarily through their interactions with cellular pathways involved in cancer progression and inflammation. The specific mechanism of action for this compound involves:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance:
- Cell Line Studies : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer): GI50 = 3.79 µM
- A549 (lung cancer): IC50 = 26 µM
- Hep-2 (laryngeal cancer): IC50 = 3.25 mg/mL
These findings suggest that this compound may also possess comparable activity against these cell lines due to structural similarities with other active pyrazole compounds .
Anti-inflammatory Activity
Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX, which play pivotal roles in inflammation.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a pyrazole derivative in inhibiting tumor growth in vivo. The compound demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.
Case Study 2: Safety Profile
Toxicological assessments indicate that while pyrazole compounds can exhibit potent biological activity, they also possess certain safety concerns. Hazard statements associated with similar compounds include warnings for skin irritation and respiratory issues upon exposure .
Properties
CAS No. |
1263212-05-0 |
---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N4O2/c1-8-5-9(2)15(13-8)7-16-10(3)6-11(14-16)12(17)18-4/h5-6H,7H2,1-4H3 |
InChI Key |
ZLANWALFUDAYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C(=O)OC)C)C |
Origin of Product |
United States |
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